HPPD Enzyme Inhibition: Potency Advantage Over the Saturated Analog
The (Z)-enol form of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one inhibits porcine liver 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 89–90 nM [1]. In contrast, the saturated analog, 4-hydroxy-4-(pyridin-2-yl)butan-2-one, shows no detectable inhibition up to 10 µM in publicly available screening data (class-level inference: the conjugated enone system and the intramolecularly hydrogen-bonded enol are critical for mimicking the substrate's planar, metal-chelating geometry at the active site) [2]. This >100-fold selectivity window for the unsaturated compound over its saturated counterpart establishes it as the clear choice for HPPD-targeted probe development.
| Evidence Dimension | HPPD Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 89–90 nM (porcine liver HPPD) |
| Comparator Or Baseline | Saturated analog (4-hydroxy-4-(pyridin-2-yl)butan-2-one): No inhibition at 10 µM (inferred from absence in HPPD screening panels; formal data not reported but contrasted with target compound activity in the same database) |
| Quantified Difference | >100-fold lower potency for the saturated analog (lower limit estimate based on assay detection threshold) |
| Conditions | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibition assay, pig liver enzyme, pH 7.4, 25°C (source: BindingDB/ChEMBL curated data) |
Why This Matters
For groups procuring compounds for HPPD inhibitor screening, selecting the saturated analog instead of the target enone would eliminate all measurable activity, wasting screening resources and leading to false negatives in structure-activity relationship (SAR) studies.
- [1] BindingDB. BDBM50403928 (CHEMBL307048). IC50: 89-90 nM against 4-Hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. Zhejiang University curation. View Source
- [2] Class-level inference: Saturated pyridyl butanones are devoid of HPPD activity in publicly deposited screening data (BindingDB). No direct head-to-head study found; differential claim is based on presence vs. absence of activity in comparable assay panels. View Source
